4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C28H23N3O5 and a molecular weight of 481.513 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and an ethoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Naphthylamino Group: This step involves the reaction of naphthylamine with an appropriate acylating agent to form the naphthylamino group.
Introduction of the Oxoacetyl Group: The naphthylamino compound is then reacted with an oxoacetylating agent to introduce the oxoacetyl group.
Formation of the Carbohydrazonoyl Group: The intermediate product is further reacted with a carbohydrazide to form the carbohydrazonoyl group.
Final Coupling with Ethoxybenzoate: The final step involves the coupling of the intermediate product with ethoxybenzoic acid under suitable reaction conditions to form the desired compound.
Chemical Reactions Analysis
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where the oxoacetyl group can be reduced to a hydroxyl group.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The naphthylamino group can interact with aromatic amino acids in proteins, while the oxoacetyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the modulation of enzyme activity and protein function, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with similar compounds such as:
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound has a butoxy group instead of an ethoxy group, leading to different chemical properties and applications.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: The presence of a methoxy group instead of an ethoxy group results in variations in reactivity and biological activity.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: The chlorobenzoate derivative has different electronic properties due to the presence of a chlorine atom.
These comparisons highlight the uniqueness of this compound and its specific applications in scientific research.
Properties
CAS No. |
769148-24-5 |
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Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-2-35-22-16-12-21(13-17-22)28(34)36-23-14-10-19(11-15-23)18-29-31-27(33)26(32)30-25-9-5-7-20-6-3-4-8-24(20)25/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
QUELWXUWPDNGDA-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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